molecular formula C10H10Br2N2S B5170048 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide

5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide

Cat. No. B5170048
M. Wt: 350.07 g/mol
InChI Key: JHTXXXBUHXMCRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound's unique chemical structure makes it an attractive candidate for research in drug development, biochemistry, and medicinal chemistry. In

Scientific Research Applications

5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in drug development. The compound has been shown to exhibit potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in several physiological processes, making them attractive targets for drug development.

Mechanism of Action

The mechanism of action of 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes by binding to their active sites, thereby preventing their function. The compound's inhibitory activity is dose-dependent, and higher concentrations of the compound result in greater inhibition of enzyme activity.
Biochemical and Physiological Effects
5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit several biochemical and physiological effects. The compound's inhibitory activity against enzymes involved in melanin synthesis makes it a potential candidate for the treatment of hyperpigmentation disorders. Additionally, the compound's inhibitory activity against acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide in lab experiments is its potent inhibitory activity against enzymes. The compound's inhibitory activity can be used to study the function of enzymes in various physiological processes. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound's toxicity must be carefully monitored to ensure the safety of researchers and laboratory animals.

Future Directions

There are several future directions for research on 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide. One direction is to study the compound's potential applications in the treatment of hyperpigmentation disorders and Alzheimer's disease. Additionally, researchers could explore the compound's inhibitory activity against other enzymes and its potential applications in other fields, such as biochemistry and medicinal chemistry. Finally, researchers could investigate the compound's toxicity and potential side effects to determine its safety for use in humans.

Synthesis Methods

The synthesis of 5-(4-bromobenzyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction yields a thiazole derivative, which is then treated with hydrobromic acid to obtain the final product. The synthesis method is relatively straightforward and has been optimized to yield high purity and yield of the compound.

properties

IUPAC Name

5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S.BrH/c11-8-3-1-7(2-4-8)5-9-6-13-10(12)14-9;/h1-4,6H,5H2,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTXXXBUHXMCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)N)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.